molecular formula C18H15ClN2O6S B6525493 methyl 2-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]benzoate CAS No. 919685-82-8

methyl 2-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]benzoate

Cat. No.: B6525493
CAS No.: 919685-82-8
M. Wt: 422.8 g/mol
InChI Key: QZUBLNSEHAVINK-UHFFFAOYSA-N
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Description

Methyl 2-[2-chloro-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamido]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted benzamide moiety. The benzamide group is modified with a 2-chloro substituent and a 1,1,3-trioxo-thiazolidine ring.

Properties

IUPAC Name

methyl 2-[[2-chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O6S/c1-27-18(24)12-4-2-3-5-15(12)20-17(23)13-10-11(6-7-14(13)19)21-16(22)8-9-28(21,25)26/h2-7,10H,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUBLNSEHAVINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]benzoate is a compound that has garnered attention for its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring fused with a benzamide structure, which is crucial for its biological activity. The presence of the chloro and trioxo groups enhances its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, thiazolidine derivatives have shown the ability to scavenge free radicals and inhibit lipid peroxidation. This activity is essential in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Analogous compounds have demonstrated anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. A study highlighted that certain thiazolidine derivatives inhibited COX-1 more effectively than traditional anti-inflammatory drugs like indomethacin. This suggests that this compound may also possess similar anti-inflammatory properties .

Antimicrobial Activity

Thiazolidine derivatives are known for their antimicrobial properties. Preliminary studies suggest that the target compound may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is still required.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in inflammatory pathways and oxidative stress.
  • Scavenging Free Radicals : It may act as a free radical scavenger due to its structural features.

Study on Antioxidant and Anti-inflammatory Properties

A study investigated the effects of various thiazolidine derivatives on oxidative stress markers in vitro. The results indicated that these compounds significantly reduced malondialdehyde (MDA) levels while increasing glutathione (GSH) levels in treated cells. This suggests a protective effect against oxidative damage .

Cytotoxicity Assessment

In cell-based assays using B16F10 melanoma cells, analogs of thiazolidines were tested for cytotoxicity. Compounds similar to this compound showed low cytotoxicity at concentrations up to 20 µM over 72 hours, indicating a favorable safety profile for further therapeutic exploration .

Comparative Analysis of Biological Activities

CompoundAntioxidant ActivityAnti-inflammatory ActivityCytotoxicity
Methyl 2-[...]-benzoateModerateStrong (COX inhibition)Low (≤20 µM)
Thiazolidine Derivative AHighModerateModerate
Thiazolidine Derivative BLowStrong (COX inhibition)High

Comparison with Similar Compounds

Core Heterocyclic Modifications

The target compound’s 1,1,3-trioxo-thiazolidine moiety distinguishes it from other heterocyclic derivatives:

  • Compound 37 (): Contains a triazole-imidazopyridine hybrid substituent instead of the thiazolidinone.
  • Thiadiazole-Benzothiazole Derivatives (): Feature a 1,3,4-thiadiazole ring fused to a benzothiazole. These compounds exhibit antimicrobial activity, suggesting that the thiazolidinone in the target compound might similarly interact with microbial enzymes .
  • Metsulfuron Methyl Ester (): A triazine-sulfonylurea herbicide. The triazine ring’s electron-deficient nature contrasts with the electron-withdrawing sulfone groups in the target compound, highlighting divergent applications (pesticide vs.

Substituent Effects on Bioactivity

  • Chloro Substituent : Present in both the target compound and Methylclonazepam (), a benzodiazepine. Chlorine’s electron-withdrawing effects may enhance metabolic stability or receptor affinity in both cases .
  • Ester vs. Amide Groups : The methyl benzoate in the target compound versus the furanylmethyl benzamide in ’s analogue (919682-19-2) influences lipophilicity. Higher lipophilicity in the furan derivative could improve blood-brain barrier penetration, whereas the ester may confer shorter metabolic half-life .

Data Table: Key Structural and Functional Attributes

Compound Name Core Heterocycle Key Substituents Potential Applications References
Target Compound 1,1,3-Trioxo-thiazolidine Chloro, methyl benzoate Pharmaceutical (inferred)
919682-19-2 () 1,1-Dioxido-thiazolidine Chloro, furanylmethyl benzamide Drug development
Compound 37 () Triazole-imidazopyridine Chloro, methyl benzoate Kinase inhibition research
Metsulfuron Methyl Ester () Triazine-sulfonylurea Methoxy, methyl Herbicide
2-Aryl-thiadiazoles () Thiadiazole-benzothiazole Aryl, chloro Antimicrobial

Research Findings and Inferences

  • Bioactivity: While direct data on the target compound’s bioactivity is absent, structural analogs like thiadiazoles () and sulfonylureas () suggest possible antimicrobial or enzyme-inhibitory roles. The thiazolidinone’s sulfone groups may mimic natural substrates in metabolic pathways .
  • Physicochemical Properties : The methyl ester in the target compound likely enhances solubility in organic solvents compared to the furanylmethyl group in 919682-19-2, which may prioritize membrane permeability .
  • Synthetic Challenges: Thiazolidinone synthesis often requires harsh oxidants (e.g., peroxides) to install sulfone groups, contrasting with milder conditions for triazoles or thiadiazoles .

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